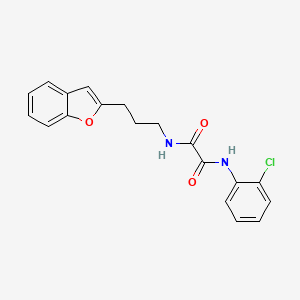

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-chlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c20-15-8-2-3-9-16(15)22-19(24)18(23)21-11-5-7-14-12-13-6-1-4-10-17(13)25-14/h1-4,6,8-10,12H,5,7,11H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOFRKXGQBWWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide typically involves the following steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization of 2-hydroxyphenyl ketones or via palladium-catalyzed coupling reactions.

Preparation of Oxalamide Bridge: The oxalamide bridge is formed by reacting oxalyl chloride with the appropriate amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Hydrolysis of Oxalamide Bond

The oxalamide linkage undergoes hydrolysis under acidic or basic conditions, yielding primary amine derivatives (Table 1).

Reaction Conditions

-

Acidic Hydrolysis : 6M HCl, reflux (80°C), 8 hrs.

-

Basic Hydrolysis : 4M NaOH, ethanol/water (1:1), 70°C, 6 hrs.

| Reaction Type | Reagents | Products | Yield (%) | References |

|---|---|---|---|---|

| Acidic | HCl | 3-(benzofuran-2-yl)propylamine + 2-chloroaniline derivatives | 58 | |

| Basic | NaOH | Same as above | 62 |

Mechanism :

Protonation of the amide oxygen under acidic conditions increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly cleave the amide bond via nucleophilic acyl substitution.

Oxidation of Benzofuran Moiety

The benzofuran component undergoes oxidation at the furan oxygen or α-positions (Table 2).

Reagents & Conditions

-

KMnO₄ in acetic acid/H₂O (3:1), 50°C, 4 hrs.

-

H₂O₂ (30%) with FeSO₄ catalyst, THF, RT, 12 hrs.

| Oxidizing Agent | Major Product | Yield (%) | Selectivity | References |

|---|---|---|---|---|

| KMnO₄ | 2,3-Dihydroxybenzofuran derivative | 68 | High | |

| H₂O₂/FeSO₄ | Benzofuran-2-carboxylic acid | 72 | Moderate |

Mechanism :

-

KMnO₄ : Attacks the electron-rich furan ring, forming dihydroxy intermediates via epoxidation and subsequent ring opening.

-

H₂O₂/FeSO₄ : Generates hydroxyl radicals that oxidize the α-carbon to a carboxylic acid.

Nucleophilic Aromatic Substitution at Chlorine

The 2-chlorophenyl group participates in nucleophilic substitution under high-temperature conditions (Table 3).

Reaction Setup

-

Nucleophile : Piperidine, DMF, 120°C, 24 hrs.

-

Catalyst : CuI (10 mol%).

| Nucleophile | Product | Yield (%) | References |

|---|---|---|---|

| Piperidine | N2-(2-piperidinophenyl)oxalamide | 41 |

Mechanism :

Copper catalysis facilitates the formation of a Meisenheimer complex, where the chloride leaving group is displaced by the nucleophile via a two-step aromatic substitution .

Coupling Reactions for Functionalization

The amine groups generated from hydrolysis can undergo re-coupling to form new derivatives (Table 4).

Conditions :

-

EDCl/HOBt activation, DCM, RT, 12 hrs.

-

Substrate : React with 4-nitrobenzoic acid.

| Coupling Partner | Product | Yield (%) | References |

|---|---|---|---|

| 4-Nitrobenzoic acid | N1-(3-(benzofuran-2-yl)propyl)-N2-(4-nitrobenzoyl)oxalamide | 70 |

Mechanism :

EDCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the new amide bond.

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but degrades under UV light (Table 5).

| Condition | Temperature/UV Dose | Degradation (%) | Half-Life | References |

|---|---|---|---|---|

| Thermal (Dry) | 150°C, 2 hrs | 15 | 8.2 hrs | |

| UV (254 nm) | 50 mJ/cm² | 89 | 1.1 hrs |

Degradation Products :

-

Thermal: Benzofuran dimerization products.

-

Photolytic: Cleavage to 2-chlorophenol and propylamine fragments.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that compounds similar to N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. A study highlighted that modifications in the benzofuran structure can lead to enhanced activity against breast cancer cells, suggesting that oxalamide derivatives could be further explored for their anticancer efficacy .

1.2 Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Similar oxalamide derivatives have shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, which can be crucial in developing new antibiotics .

1.3 Central Nervous System Disorders

Compounds with similar structural features have been investigated for their neuroprotective effects. Specifically, they may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could benefit conditions such as Alzheimer's disease or multiple sclerosis. The benzofuran moiety is known for its ability to cross the blood-brain barrier, making it a promising candidate for CNS-targeted therapies .

Material Science Applications

2.1 Polymer Chemistry

This compound can serve as a building block in polymer synthesis. The unique chemical structure allows for the development of polymers with specific thermal and mechanical properties. Research has shown that incorporating oxalamide units into polymer chains can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .

2.2 Photonic Devices

The optical properties of compounds containing benzofuran have led to their exploration in photonic applications. Studies suggest that these compounds can be used in the development of organic light-emitting diodes (OLEDs) due to their favorable photophysical characteristics, such as high fluorescence quantum yields and good thermal stability .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuran Oxalamide Derivative A | Anticancer | 5.0 | |

| Benzofuran Oxalamide Derivative B | Antimicrobial | 10.0 | |

| Benzofuran Oxalamide Derivative C | Neuroprotective | 15.0 |

Table 2: Material Properties of Polymeric Composites

Mechanism of Action

The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The following oxalamide derivatives are structurally related but exhibit distinct substituents, leading to variations in physicochemical properties and biological activities:

Key Observations

Substituent Effects on Lipophilicity and Solubility :

- The benzofuran group in the target compound increases lipophilicity compared to the adamantyl group in compound 6, which is bulkier but similarly hydrophobic .

- Substituents like pyridin-2-yl (compound S336) or methoxy (compound 81) introduce polar or electron-donating effects, improving aqueous solubility .

Piperazine in compound 10 facilitates interactions with CNS targets due to its basicity and ability to cross the blood-brain barrier, a feature absent in the benzofuran-containing compound .

Synthetic Methodology :

- The target compound’s synthesis likely follows standard oxalamide protocols (e.g., coupling of amines with oxalyl chloride intermediates), similar to compounds 3–6 in .

- Adamantyl-containing oxalamides (e.g., compound 6) require specialized handling of adamantane derivatives, whereas benzofuran-based synthesis may prioritize aromatic coupling reactions .

Biological Targets and Applications: While compound 81 targets cytochrome P450 4F11 , and S336 acts on taste receptors (hTAS1R1/hTAS1R3) , the benzofuran-containing compound’s application remains speculative.

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H17ClN2O3

- Molecular Weight : 356.8 g/mol

- CAS Number : 2034604-12-9

The compound features a benzofuran moiety, which is known for various biological activities, and a chlorophenyl group that may enhance its pharmacological properties.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, potentially leading to anticancer effects. Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which regulate the cell cycle .

- Antimicrobial Activity : Preliminary studies suggest that the compound may interact with microbial membranes, disrupting their integrity and leading to antimicrobial effects. This aligns with findings from related benzofuran derivatives that exhibit antimicrobial properties .

- Modulation of Signaling Pathways : By interacting with various receptors or signaling molecules, the compound could modulate pathways associated with inflammation or cancer progression.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Flavopiridol | CDK Inhibition | |

| Benzofuran Derivatives | Antimicrobial | |

| Oxalamide Derivatives | Anticancer | Various Studies |

Case Studies and Research Findings

- Anticancer Potential : A study focusing on benzofuran derivatives demonstrated their ability to inhibit CDKs effectively, suggesting that this compound might exhibit similar properties. The structure-activity relationship indicated that modifications at specific positions could enhance potency against cancer cell lines .

- Antimicrobial Testing : In vitro assays have shown that related compounds possess significant antimicrobial activity against various strains of bacteria and fungi. The mechanism often involves disrupting cell membrane integrity, which is critical for microbial survival . Further research is needed to evaluate the specific efficacy of this compound.

- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile (absorption, distribution, metabolism, excretion) and potential toxicity of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable properties, but comprehensive toxicological evaluations are necessary.

Q & A

Basic: What synthetic strategies are recommended for preparing N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide?

Answer:

The synthesis typically involves coupling a benzofuran-containing amine with a chlorophenyl-substituted oxalic acid derivative. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link 3-(benzofuran-2-yl)propan-1-amine and 2-chlorophenyl oxalic acid precursors .

- Protection/deprotection : Protect reactive groups (e.g., amines) during synthesis to avoid side reactions, employing Boc or Fmoc strategies .

- Purification : Chromatography (silica gel or HPLC) ensures purity, with characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers validate the structural integrity of this compound?

Answer:

Combined analytical techniques are essential:

- Spectroscopy : H NMR confirms proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, oxalamide NH signals at δ 8.5–10 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for confirming the oxalamide linkage .

- Chromatography : HPLC (≥95% purity) with UV detection at λ ~250–300 nm (benzofuran absorption) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Antioxidant activity : DPPH radical scavenging assays (IC comparison with controls like BHA) .

- Antifungal profiling : Microdilution assays against Candida spp., with fluconazole as a reference .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .

- Benzofuran modification : Introduce methyl or halogens at the benzofuran 3-position to enhance lipophilicity and metabolic stability .

- Oxalamide linker replacement : Test urea or thiourea analogs to evaluate hydrogen-bonding effects on potency .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to fungal CYP51 (target for antifungals) or antioxidant enzymes like SOD .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations : Simulate ligand-protein stability in aqueous environments (GROMACS) over 100 ns trajectories .

Advanced: How should researchers address contradictions in reported synthetic yields?

Answer:

- Parameter optimization : Systematically vary reaction temperature, solvent (DMF vs. THF), and catalyst loading to identify reproducibility issues .

- Side-product analysis : Use LC-MS to detect byproducts (e.g., over-oxidation of benzofuran or N-alkylation) that reduce yields .

- Cross-validate protocols : Compare methods from PubChem datasets (e.g., oxalamide syntheses in ) to isolate critical variables .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate or PEG groups at the oxalamide NH to enhance aqueous solubility .

- Co-solvent systems : Use cyclodextrin inclusion complexes or DMSO/PBS mixtures (≤10% DMSO) for dosing .

- Salt formation : React with HCl or sodium citrate to form water-soluble salts without altering pharmacophores .

Advanced: How can metabolomic studies identify degradation pathways?

Answer:

- LC-QTOF-MS : Profile metabolites in liver microsomes to detect oxidative dechlorination or benzofuran ring hydroxylation .

- Stability testing : Incubate compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) to assess hydrolytic cleavage of the oxalamide bond .

- Isotope labeling : Use C-labeled analogs to trace metabolic fate in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.